![molecular formula C22H19N7O3 B2939238 3-苄基-6-((3-(4-乙氧苯基)-1,2,4-恶二唑-5-基)甲基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7(6H)-酮 CAS No. 1207024-01-8](/img/structure/B2939238.png)
3-苄基-6-((3-(4-乙氧苯基)-1,2,4-恶二唑-5-基)甲基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7(6H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-benzyl-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-amino-5-cyano-1,2,3-triazole and its derivatives were subjected to various reactions such as condensation with triethyl orthoformate followed by treatment with sodium hydrogen sulphide, condensation with O-ethyl dithiocarbonate, and condensation with phenyl isothiocyanate .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 4-amino-5-cyano-1,2,3-triazole and its derivatives were subjected to various reactions such as condensation with triethyl orthoformate followed by treatment with sodium hydrogen sulphide, condensation with O-ethyl dithiocarbonate, and condensation with phenyl isothiocyanate .科学研究应用
合成方法和化学性质
对相关化合物(如三唑并[4,3-a]嘧啶和恶二唑衍生物)的研究已通过创新的合成路线得以发展。例如,Lashmanova 等人(2019 年)讨论了噻唑并[3,2-a]嘧啶重排为三唑并[4,3-a]嘧啶,重点介绍了一种可能适用于合成包括三唑并嘧啶酮在内的复杂分子的方法 (Lashmanova 等人,2019 年)。类似地,Nagaraju 等人(2013 年)探索了新型稠合 [1,2,4]三唑并[3,4-b][1,3,4]噻二唑衍生物的合成,说明了三唑和噻二唑骨架在药物化学中的多功能性 (Nagaraju 等人,2013 年)。
生物活性
含有三唑和嘧啶酮部分的化合物已被研究用于各种生物活性。Bektaş 等人(2007 年)合成了三唑衍生物并评估了它们的抗菌活性,发现一些化合物对测试微生物具有显着的功效 (Bektaş 等人,2007 年)。这表明三唑并嘧啶酮的衍生物也可能具有抗菌特性。
理论见解和药效团建模
Keshari 等人(2020 年)展示了药效团建模在基于嘧啶酮衍生物设计和合成有效降压药中的应用,突出了理论和计算方法在发现新的生物活性中的作用 (Keshari 等人,2020 年)。这种方法可能有助于识别“3-苄基-6-((3-(4-乙氧苯基)-1,2,4-恶二唑-5-基)甲基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7(6H)-酮”在各个治疗领域的潜在应用。
属性
IUPAC Name |
3-benzyl-6-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O3/c1-2-31-17-10-8-16(9-11-17)20-24-18(32-26-20)13-28-14-23-21-19(22(28)30)25-27-29(21)12-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBMCTHTDJDQIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。